(5,8-Difluoroquinolin-6-yl)boronic acid
Overview
Description
“(5,8-Difluoroquinolin-6-yl)boronic acid” is an organoboron compound . It is a boronic acid derivative with the molecular formula C9H6BF2NO2 . The compound is used in research and has a molecular weight of 208.96.
Chemical Reactions Analysis
Boronic acid derivatives, such as “this compound”, can participate in various coupling reactions to form carbon-carbon bonds . One of the best-studied reactions among them is boronic acid (BA)-mediated cis-diol conjugation . This reaction enables continuous glucose monitoring and responsive insulin release .Physical and Chemical Properties Analysis
“this compound” is a solid . The compound has a molecular weight of 208.96. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Safety and Hazards
“(5,8-Difluoroquinolin-6-yl)boronic acid” is classified as a hazardous substance . The compound has the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets possessing polyhydroxy motifs .
Mode of Action
The mode of action of (5,8-Difluoroquinolin-6-yl)boronic acid is likely related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Biochemical Pathways
Boronic acids are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to palladium .
Pharmacokinetics
It’s known that the main mechanism by which boronic acids are metabolized is deboronation, yielding boric acid . Boric acid has low toxicity in humans .
Result of Action
The ability of boronic acids to form reversible covalent bonds with diols allows them to interact with various biological targets, potentially leading to various biochemical effects .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors. For instance, the success of SM coupling, a reaction involving boronic acids, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
(5,8-difluoroquinolin-6-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF2NO2/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7/h1-4,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWGLEHRZWWUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C(=C1F)C=CC=N2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255512 | |
Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260683-50-7 | |
Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2260683-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(5,8-difluoro-6-quinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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